Leucyltyrosine

Description

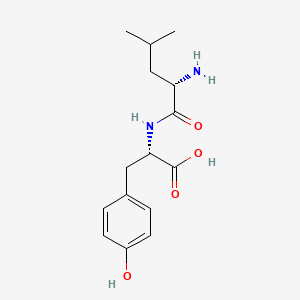

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317217 | |

| Record name | Leucyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-21-8 | |

| Record name | Leucyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-leucyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Roles and Physiological Mechanisms of Leucyltyrosine

Leucyltyrosine in Metabolic Pathways

As a dipeptide, this compound participates in metabolic pathways, particularly those involving protein synthesis and degradation smolecule.com. The presence of L-leucine, known for its anabolic effects, suggests that this compound may influence muscle protein synthesis smolecule.com.

Participation in Protein Synthesis and Degradation

This compound is involved in metabolic pathways concerning protein synthesis and degradation smolecule.com. Dipeptides like this compound can be short-lived intermediates in the breakdown or catabolism of proteins hmdb.ca. They can also be formed through protein digestion hmdb.ca.

Influence on Muscle Protein Synthesis via L-Leucine Component

The L-leucine component of this compound is a key player in cell signaling pathways that regulate muscle protein synthesis smolecule.comimrpress.com. L-leucine is an essential branched-chain amino acid (BCAA) that cannot be synthesized by the body and must be obtained from dietary sources imrpress.comnih.gov. Research indicates that leucine (B10760876) has a significant influence on muscle protein synthesis due to its anabolic properties smolecule.comimrpress.com. Studies have shown that leucine can stimulate muscle protein synthesis, an effect that can be enhanced by insulin (B600854) nih.gov.

Role of L-Leucine in Cell Signaling Pathways and Metabolism

L-Leucine plays a crucial role in various cellular processes, including protein synthesis, tissue regeneration, and metabolism mdpi.com. It acts as a signaling molecule in addition to serving as a substrate for protein synthesis nih.gov. Leucine's metabolic roles extend beyond being solely a building block for protein synthesis, as it also regulates protein and lipid metabolism imrpress.com.

L-Leucine is a well-known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, particularly mTOR complex 1 (mTORC1) imrpress.commdpi.combiocrates.comphysiology.org. mTORC1 is a master regulator of cell growth and metabolism, integrating various signals to coordinate processes like protein translation, gene transcription, and autophagy imrpress.commdpi.comphysiology.orgimrpress.com. Amino acids, especially leucine, are potent regulators of mTORC1 activation mdpi.comphysiology.orgimrpress.com. Leucine stimulates mTORC1 signaling by activating the Rag GTPases, which in turn activate mTORC1 and promote the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1) imrpress.commdpi.comfrontiersin.orgacs.orgresearchgate.net. S6K1 and 4EBP1 are important control points in translation initiation imrpress.com. Leucine stimulation alone can be sufficient to activate mTORC1 signal transduction physiology.org.

Data on Leucine's effect on key proteins in the mTORC1 pathway:

| Protein Target | Effect of Leucine | References |

| mTORC1 | Activation | imrpress.commdpi.combiocrates.comphysiology.orgimrpress.com |

| S6K1 | Phosphorylation/Activation | imrpress.commdpi.comfrontiersin.orgacs.orgresearchgate.net |

| 4EBP1 | Phosphorylation | imrpress.commdpi.comfrontiersin.orgacs.org |

| eIF4F complex | Stimulates assembly | imrpress.com |

| eIF4G | Phosphorylation/Activation (mTOR-independent) | imrpress.com |

| Rag GTPases | Activation (upstream of mTORC1) | imrpress.comfrontiersin.org |

| Sestrin2 | Leucine sensor, binds leucine to activate mTORC1 | biocrates.comimrpress.com |

Recent research indicates that leucine is involved in various physiological processes, including adipocyte differentiation, lipid metabolism, and bone metabolism nih.govfrontiersin.org. Leucine has been shown to benefit lipid metabolism and insulin sensitivity, suggesting a potential role in preventing and treating metabolic diseases such as type 2 diabetes and obesity nih.govfrontiersin.orgnih.gov.

Leucine influences lipid metabolism in adipocytes and skeletal muscle frontiersin.orgresearchgate.netnih.govnih.gov. It can promote fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway nih.govfrontiersin.org. AMPK is a cellular energy sensor that controls metabolic rate and energy homeostasis nih.govfrontiersin.org. Leucine can prevent lipid buildup in skeletal muscle and increase fatty acid oxidation by activating AMPK nih.govfrontiersin.org. Leucine also promotes mitochondrial biogenesis, which enhances cellular mitochondrial content and energy production, further supporting fatty acid oxidation nih.govfrontiersin.orgnih.gov. Leucine may regulate fat deposition in adipose tissue via myokines highly expressed in skeletal muscle, such as IL-15 nih.gov. This process can increase lipolysis and fatty acid oxidation while decreasing fat deposition in adipose tissue nih.gov.

Leucine-rich supplements can be effective in increasing mTOR activity in aging muscle and bone, potentially helping to overcome anabolic resistance researchgate.net.

Leucine's anabolic effects on muscle and other tissues are primarily mediated by its ability to stimulate protein synthesis through the activation of the mTORC1 signaling pathway nih.govfrontiersin.orgnih.gov. This activation leads to enhanced protein translation, crucial for muscle growth and repair imrpress.comphysiology.orgfrontiersin.org. Leucine also contributes to muscle protein balance by modulating muscle protein breakdown . The co-ingestion of carbohydrates and essential amino acids can further enhance leucine's anabolic effects nih.govnih.gov.

Leucine's effects on energy repartitioning between skeletal muscle and adipocytes may be partly exerted through the role of mTOR in mitochondrial biogenesis imrpress.com. This energy repartitioning favors fatty acid oxidation in adipocytes and lean tissue gain in young animals imrpress.com.

Impact on Adipocyte Differentiation, Lipid Metabolism, and Bone Metabolism

Intermediacy in Amino Acid Degradation Pathways

While the degradation pathways of individual amino acids like tyrosine are well-characterized, the specific role of this compound as a direct intermediate in broader amino acid degradation pathways is not extensively detailed in the examined literature. Tyrosine metabolism, for instance, is known to proceed through intermediates such as p-hydroxyphenylpyruvate, ultimately leading to products like homogentisic acid. wikipedia.org Amino acid degradation pathways, including those for branched-chain amino acids like leucine and aromatic amino acids like tyrosine, are crucial for cellular metabolism. metabolomicscentre.ca However, the precise steps where a dipeptide like this compound would fit as a required intermediate within these established catabolic routes for its constituent amino acids are not explicitly elucidated in the search results.

This compound as a Neurotransmitter Precursor

This compound itself is not directly identified as a neurotransmitter precursor in the reviewed literature. Instead, its physiological relevance in this context is primarily linked to its constituent amino acid, tyrosine.

Tyrosine Component as a Precursor for Dopamine, Norepinephrine (B1679862), and Epinephrine (B1671497)

L-Tyrosine, one of the amino acids that forms this compound, is a known and important precursor for the synthesis of several key neurotransmitters. These include dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). nih.gov This role of tyrosine highlights a potential indirect link between the availability of tyrosine, whether from dietary sources or peptide breakdown, and the synthesis of these critical neurochemicals. nih.gov

Link to Neurochemical Processes

The connection of this compound to neurochemical processes appears to stem mainly from the established role of its tyrosine component in neurotransmitter synthesis. nih.gov While the term "neurochemical" appears in conjunction with "this compound" in some broad contexts, the provided information does not detail specific neurochemical processes directly mediated by this compound as an intact dipeptide. ncats.io The influence on neurochemical processes is predominantly attributed to the metabolic fate of tyrosine after the potential breakdown of the dipeptide.

Antioxidant Properties of this compound and Related Dipeptides

Dipeptides, including those containing antioxidant amino acids, are recognized for their protective effects against oxidative stress. this compound, containing tyrosine which is known for its antioxidant capacity, exhibits properties that contribute to cellular protection against oxidative damage. guidetopharmacology.org

Protection Against Oxidative Stress

This compound has been indicated to protect cells from oxidative stress. guidetopharmacology.org This protective effect aligns with the broader understanding that dipeptides, particularly those with C-terminal antioxidant amino acids like tyrosine, possess significant antioxidant functions. The ability of such peptides to mitigate oxidative stress is a key aspect of their biological activity, contributing to cellular integrity and function. guidetopharmacology.orgucdavis.edu

Identification of Oxidation Products through Advanced Analytical Techniques

The study of metabolites and their transformations, including oxidation products, often employs advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS). nih.govhmdb.ca These methods enable the identification and analysis of various compounds within biological samples based on their mass, charge, and chromatographic behavior. nih.gov While these techniques are capable of identifying a wide range of metabolites and potential oxidation products, the specific identification and characterization of oxidation products derived directly from this compound using these advanced methods are not explicitly detailed within the scope of the provided search results. nih.govhmdb.ca Research in metabolomics frequently utilizes such techniques to understand metabolic pathways and the impact of factors like oxidative stress on cellular components. nih.govhmdb.ca

Enzymatic Processing and Interactions of Leucyltyrosine

Hydrolysis of Leucyltyrosine

Hydrolysis is the chemical reaction where a molecule is broken down into two parts by the addition of a molecule of water. In the case of this compound, hydrolysis cleaves the peptide bond, yielding the free amino acids leucine (B10760876) and tyrosine. smolecule.com

Cleavage of the Peptide Bond by Water

The peptide bond in this compound can be cleaved by water through a hydrolysis reaction. smolecule.com This non-enzymatic hydrolysis typically occurs slowly under physiological conditions but can be accelerated by factors such as extreme pH or elevated temperatures.

Enzymatic Hydrolysis by Peptidases and Proteases

Enzymatic hydrolysis is the primary mechanism for efficient breakdown of peptides like this compound in biological systems. Peptidases and proteases are enzymes that catalyze the hydrolysis of peptide bonds. nih.govassaygenie.comditki.com While both terms refer to enzymes that cleave peptide bonds, peptidases often target shorter peptide substrates, whereas proteases typically act on larger proteins. assaygenie.com

Dipeptidase Activity

Dipeptidases are a specific class of exopeptidases that cleave dipeptides into their two constituent amino acids. ditki.com this compound is a dipeptide, and its enzymatic hydrolysis is catalyzed by dipeptidases. Studies have indicated that in some cases, a single enzyme might be responsible for the hydrolysis of multiple dipeptides, including this compound. researchgate.net For instance, preliminary studies on extracts from highly purified lysosomal fractions from rat liver suggested that only one enzyme was involved in the hydrolysis of cysteinyltyrosine, this compound, and leucylglycine. researchgate.net

In wheat, this compound dipeptidase activity has been observed. oup.comnih.gov Research on wheat seeds of different protein content showed that this compound dipeptidase reached maximum activity prior to the period of rapid protein loss during grain growth. nih.govresearchgate.net This contrasts with other enzymes like hemoglobin- and casein-degrading activity and alanylglycine-dipeptidase activity, which increased during the period of rapid protein loss. nih.govresearchgate.net

Substrate Specificity of Peptidases

The substrate specificity of peptidases determines which peptide bonds they will cleave. While some peptidases have broad specificity, others are highly specific to particular amino acid sequences or the length of the peptide. researchgate.netucsf.edu For dipeptidases acting on this compound, the specificity is for the peptide bond linking leucine and tyrosine.

Studies on various peptidases highlight the importance of amino acid residues at specific positions relative to the cleavage site. For example, dipeptidyl aminopeptidase (B13392206) I (DAP I) exhibits broad substrate specificity among dipeptidyl aminopeptidases. researchgate.net Other peptidases, such as DPP-4, prefer proline or alanine (B10760859) as the penultimate N-terminal residue but can cleave substrates containing leucine at a slower rate. researchgate.net Signal peptidases also show specificity based on amino acids surrounding the cleavage site. griffith.edu.au

Research on pepsin, an endopeptidase, has shown its capability to hydrolyze cyclic peptides containing leucyl-tyrosine fragments. nih.gov However, the stability of these cyclic peptides to pepsin depended on their size, with smaller cycloocta- and cyclodecapeptides being cleaved, while larger 18-membered peptides containing the leucyl-tyrosyl sequence were found to be stable. nih.gov

Intracellular Localization of this compound Dipeptidase

The location of peptidases within the cell influences where peptide hydrolysis occurs. Studies on the intracellular localization of peptide hydrolases in wheat leaves have provided insights into the distribution of this compound dipeptidase activity. oup.comnih.govnih.govwilddata.cn

In wheat leaf protoplasts, this compound dipeptidase was found to be mainly localized in the cytoplasm. oup.comnih.govnih.govwilddata.cn A smaller proportion, approximately 27% of the total activity, was associated with the chloroplasts. oup.comnih.govnih.govwilddata.cn Notably, no this compound dipeptidase activity was detected in the vacuole, which is known to contain other acid hydrolases like carboxypeptidase and hemoglobin-degrading activities. oup.comnih.govnih.gov

Here is a summary of the intracellular localization of this compound dipeptidase in wheat leaves:

| Cellular Compartment | Proportion of Total Activity |

| Cytoplasm | Primarily localized |

| Chloroplasts | Approximately 27% |

| Vacuole | Not detected |

Role of ClpP Protease in Peptide Cleavage

The ClpP protease is a key component of ATP-dependent proteolytic complexes like ClpAP and ClpXP in bacteria. nih.govrcsb.orguniprot.orgresearchgate.net ClpP itself is a cylindrical structure formed by two stacked heptameric rings, with active sites located in an internal chamber. nih.govrcsb.orgresearchgate.net While ClpP can hydrolyze oligopeptides shorter than five residues in the absence of ATP, its primary role in protein degradation requires association with AAA+ chaperone proteins like ClpA or ClpX, which unfold and translocate protein substrates into the ClpP chamber for degradation. uniprot.orgresearchgate.net

Research using benzyloxycarbonyl-leucyltyrosine chloromethyl ketone (Z-LY-CMK), an inhibitor that mimics a tetrahedral intermediate during peptide cleavage, has provided insights into the interaction of a this compound-containing structure with the active site of Escherichia coli ClpP. nih.govrcsb.org The crystal structure of E. coli ClpP with Z-LY-CMK bound shows the inhibitor covalently linked to the active site residues, Ser97 and His122. nih.govrcsb.org Binding is further stabilized by hydrogen bonds and hydrophobic interactions involving the phenolic ring of tyrosine in the S1 pocket of ClpP. nih.govrcsb.org This interaction displaces water molecules in the native enzyme, with minimal changes in the conformation of the peptide binding groove. nih.govrcsb.org The study indicates that rearrangement of active site residues occurs upon substrate binding. nih.govrcsb.org ClpP is known to be inhibited by benzyloxycarbonyl this compound chloromethylketone (Z-LY-CMK). uniprot.org

Catalytic Activity and Regulation of ClpP

ClpP (Caseinolytic protease subunit P) is a crucial proteolytic component of ATP-dependent protease complexes like ClpAP and ClpXP in bacteria and in mitochondria and chloroplasts of eukaryotes. nih.govresearchgate.netcam.ac.uk It functions as a tetradecamer, forming a barrel-like structure with two stacked heptameric rings that enclose a central chamber where proteolysis occurs. researchgate.netmdpi.com While ClpP itself possesses proteolytic enzymatic activity, it typically requires association with AAA+ (ATPases Associated with diverse cellular Activities) unfoldases such as ClpA or ClpX for the degradation of protein substrates. nih.govresearchgate.net These unfoldases bind to the axial surfaces of the ClpP tetradecamer, unfolding target proteins and translocating them into the inner chamber for degradation in an ATP-dependent manner. researchgate.net

In the absence of unfoldases, ClpP primarily degrades small peptides. researchgate.net The catalytic activity of ClpP is tightly regulated, and this regulation involves a gating mechanism at the entry of the axial pore, which is influenced by the N-terminal regions of the ClpP protomers and the interacting ATPases. researchgate.net The interaction between ClpP and its associated unfoldase leads to changes in catalytic rates at distal sites in both molecules, suggesting an allosteric regulation mechanism. cam.ac.uk Activators and certain mutations can also enhance the substrate hydrolysis rates of ClpP. cam.ac.uk

Inhibition by Specific Compounds, e.g., Benzyloxycarbonyl-Leucyltyrosine Chloromethyl Ketone

The proteolytic activity of ClpP can be inhibited by various small molecules. mdpi.com Benzyloxycarbonyl-leucyltyrosine chloromethyl ketone (Z-LY-CMK) is a known irreversible inhibitor of serine proteases, including ClpP in Escherichia coli. nih.govmdpi.com Studies have shown that Z-LY-CMK binds covalently to the active site residues of ClpP, specifically Ser97 and His122, mimicking a tetrahedral intermediate during peptide cleavage. rcsb.orgpdbj.org

The binding of Z-LY-CMK to ClpP is further stabilized by hydrogen bonds between the peptide backbone of the inhibitor and ClpP, as well as by hydrophobic interactions involving the phenolic ring of tyrosine in the S1 pocket of the enzyme. rcsb.org The covalent adduct formation with Z-LY-CMK involves a rotation of the Ser97 side chain, indicating a rearrangement of active site residues upon inhibitor binding. rcsb.org The crystal structure of E. coli ClpP with Z-LY-CMK bound has been determined, providing insights into this inhibitory mechanism. rcsb.orgacs.org

Other compounds, such as β-lactones, phenyl esters, and certain boronic acid derivatives, have also been identified as ClpP inhibitors, acting through various mechanisms including covalent binding to the active site serine. mdpi.comacs.org The development of ClpP inhibitors is of interest due to the enzyme's role in bacterial pathogenesis and its potential as a drug target. mdpi.comacs.org

Complexation Reactions with Metal Ions

This compound is capable of forming complexes with metal ions. smolecule.com This complexation can influence its chemical behavior, particularly its reactivity and stability in various systems, including biological ones. smolecule.comkyoto-u.ac.jp The ability of amino acids and peptides to bind metal ions is well-established, with metal ions playing crucial roles in numerous biological processes, often by interacting with biomolecules. fiveable.mescribd.comfepbl.com

Influence on Reactivity and Stability in Biological Systems

The formation of complexes between this compound and metal ions can significantly impact the dipeptide's reactivity and stability within biological environments. smolecule.comkyoto-u.ac.jp Metal complexation can alter the electronic properties and conformation of the dipeptide, thereby affecting its participation in biochemical reactions. smolecule.comfiveable.me In biological systems, metal ions are often coordinated by specific amino acid side chains within proteins and peptides, influencing the structure, function, and stability of these biomolecules. fiveable.meresearchgate.net The stability of metal-peptide complexes is influenced by factors such as pH, temperature, ionic strength, and the nature of both the metal ion and the ligand. fiveable.me Studies on the kinetics of complexation reactions provide insights into the mechanisms and rates at which these interactions occur, highlighting how metal binding can affect the dipeptide's transient states and availability for other reactions. kyoto-u.ac.jpkyoto-u.ac.jp

Interaction with Divalent Metal Ions (e.g., Cobalt)

Research indicates that this compound interacts with divalent metal ions, including cobalt (Co²⁺). smolecule.comkyoto-u.ac.jp Studies employing techniques such as the temperature jump method have investigated the kinetics of complexation reactions between this compound and various divalent metal ions in aqueous solutions. kyoto-u.ac.jpkyoto-u.ac.jp These studies reveal that the stereochemistry of the dipeptide can influence the complexation process and the stability of the resulting complexes. kyoto-u.ac.jpkyoto-u.ac.jp

For instance, kinetic studies with L-leucyl-L-tyrosine and divalent metal ions like cobalt (II) have provided rate constants for the formation and dissociation of these complexes. kyoto-u.ac.jpkyoto-u.ac.jp

| Metal Ion | Reaction Type | Rate Constant (M⁻¹s⁻¹ or s⁻¹) | Temperature (°C) | Ionic Strength | Citation |

| Cobalt (II) | Formation (k₂) | 1.4 x 10⁶ | 25 | 0.1 | kyoto-u.ac.jp |

| Cobalt (II) | Dissociation (k₋₂) | 5.7 | 25 | 0.1 | kyoto-u.ac.jp |

| Cobalt (II) | Formation (k₃) | 1.2 x 10⁵ | 25 | 0.1 | kyoto-u.ac.jp |

| Cobalt (II) | Dissociation (2k₋₃) | 2.9 | 25 | 0.1 | kyoto-u.ac.jp |

| Nickel (II) | Formation (k₂) | 4.1 x 10⁵ | 25 | 0.1 | kyoto-u.ac.jp |

| Nickel (II) | Dissociation (k₋₂) | 0.059 | 25 | 0.1 | kyoto-u.ac.jp |

| Nickel (II) | Formation (k₃) | 4.3 x 10⁵ | 25 | 0.1 | kyoto-u.ac.jp |

| Nickel (II) | Dissociation (2k₋₃) | 0.027 | 25 | 0.1 | kyoto-u.ac.jp |

| Zinc (II) | Formation (k₂) | 6.0 x 10⁷ | 25 | 0.1 | kyoto-u.ac.jp |

| Zinc (II) | Dissociation (k₋₂) | 190 | 25 | 0.1 | kyoto-u.ac.jp |

| Zinc (II) | Formation (k₃) | 5.2 x 10⁷ | 25 | 0.1 | kyoto-u.ac.jp |

| Zinc (II) | Dissociation (2k₋₃) | 96 | 25 | 0.1 | kyoto-u.ac.jp |

| Cadmium (II) | Formation (k₂) | ≈ 7 x 10⁷ | 25 | 0.1 | kyoto-u.ac.jp |

| Cadmium (II) | Dissociation (k₋₂) | ≈ 4 x 10³ | 25 | 0.1 | kyoto-u.ac.jp |

| L-Leu-L-Tyr | Formation (k₁) | 2.2 x 10² | 25 | 0.15 | kyoto-u.ac.jp |

| L-Leu-L-Tyr | Dissociation (k₋₁) | 1.3 | 25 | 0.15 | kyoto-u.ac.jp |

| L-Leu-L-Tyr | Formation (k₂) | 1.7 x 10⁵ | 25 | 0.15 | kyoto-u.ac.jp |

| L-Leu-L-Tyr | Dissociation (k₋₂) | 3.0 | 25 | 0.15 | kyoto-u.ac.jp |

| D-Leu-L-Tyr | Formation (k₁) | 2.4 x 10² | 25 | 0.15 | kyoto-u.ac.jp |

Note: The table presents kinetic data for complexation reactions of histidine and this compound with divalent metal ions. The specific reactions and rate constants for this compound are included as reported in the source kyoto-u.ac.jpkyoto-u.ac.jp. The coefficient 2 for k₋₃ in some entries is a statistical factor.

These interactions with divalent metal ions can influence the dipeptide's stability and its potential roles in biological processes where these metal ions are involved, such as enzymatic reactions or structural stabilization of biomolecules. smolecule.comfiveable.menih.gov

Interactions with Other Amino Acids and Peptides

This compound can engage in interactions with other amino acids and peptides. smolecule.com These interactions are fundamental to the broader context of peptide behavior and function in biological systems. The properties of amino acids, including their charge, hydrophilicity or hydrophobicity, size, and functional groups, dictate their interactions and influence the structure and interactions of peptides and proteins. wikipedia.org

Synergistic Effects in Metabolic Pathways

Interaction studies suggest that this compound may influence the kinetics of complexation reactions involving other amino acids. smolecule.com This indicates potential synergistic effects within metabolic pathways. smolecule.com Synergistic effects in metabolic pathways can arise from the combined influence of multiple components, leading to an outcome that is greater than the sum of their individual effects. nih.govplos.org While the specific synergistic effects of this compound in metabolic pathways are an area of ongoing investigation, the presence of leucine and tyrosine, both involved in various metabolic processes, suggests a potential for such interactions. smolecule.com Leucine is known for its role in cell signaling pathways, particularly those regulating muscle protein synthesis and influencing glucose and energy metabolism. smolecule.com Tyrosine serves as a precursor for neurotransmitters and plays a role in protein synthesis. smolecule.com The combined presence of these amino acids within the this compound dipeptide could lead to complex interactions that affect the kinetics and regulation of interconnected metabolic routes. smolecule.commdpi.com

Displacement from Membrane Receptors by Analogous Peptides

Research into peptide-receptor interactions has demonstrated that analogous peptides can compete for binding sites on membrane receptors, leading to the displacement of a bound peptide. While direct studies specifically detailing the displacement of this compound from membrane receptors by analogous peptides were not found in the consulted literature, studies on other peptides provide a relevant model for this type of interaction.

An illustrative example involves the tripeptide Glycyl-leucyl-phenylalanine (GLF), which has been shown to bind to specific membrane receptors on human polymorphonuclear leukocytes (PMNs). nih.govmdpi-res.com Investigations into the binding of [³H]GLF to human PMN plasma membrane preparations revealed saturable binding, indicative of specific receptor sites. mdpi-res.com Scatchard analysis of this binding data suggested the presence of two classes of binding sites: high-affinity sites and low-affinity sites. mdpi-res.com

The binding of [³H]GLF was found to be inhibited in a concentration-dependent manner by various analogous peptides. mdpi-res.com Among these, Leucyl-leucyl-phenylalanine (LLF) and Leucyl-leucyl-tyrosine (LLY) were identified as peptides that displaced GLF from its specific membrane receptors. nih.govmdpi-res.com This displacement indicates that LLF and LLY possess affinity for the same receptor binding sites as GLF, allowing them to compete for receptor occupancy. nih.govmdpi-res.com

Detailed research findings on the binding characteristics of GLF to human PMN receptors are summarized in the table below:

| Binding Site Type | Dissociation Constant (Kd) | Maximum Binding Capacity (Bm) |

| High-Affinity | 2.3 ± 1.0 nM | 60 ± 9 fmol/mg protein |

| Low-Affinity | 26.0 ± 3.5 nM | 208 ± 45 fmol/mg protein |

Table 1: Binding Characteristics of [³H]GLF on Human PMN Plasma Membrane Receptors mdpi-res.com

The ability of peptides like LLF and LLY to displace GLF from these receptors highlights the principle of competitive binding among structurally related peptides for shared receptor sites. nih.govmdpi-res.com This mechanism is a fundamental aspect of peptide signaling and regulation at the cellular level. The displacement of a bound peptide by an analogous peptide can modulate downstream cellular responses that are triggered by receptor activation. In the case of the study on PMNs, the peptides that displaced GLF, including LLY and LLF, were also observed to exert stimulating effects on PMN oxidative and phosphoinositide metabolisms, suggesting that binding to these receptors elicits a functional outcome. nih.gov

While these findings provide a clear example of peptide displacement from membrane receptors by analogous peptides, it is important to reiterate that the presented data specifically pertains to the displacement of Glycyl-leucyl-phenylalanine (GLF) and not this compound, as no direct research on the displacement of this compound from receptors by analogous peptides was identified in the scope of this review. However, the principles of competitive binding and displacement observed with GLF and its analogs are broadly applicable to peptide-receptor interactions.

Synthesis Methodologies for Leucyltyrosine

Chemical Synthesis Approaches

Chemical synthesis of peptides typically involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another, often requiring activation of the carboxyl component core.ac.ukekb.eg. For leucyltyrosine, this involves coupling L-leucine and L-tyrosine. The two main chemical strategies are solid-phase peptide synthesis and solution-phase synthesis smolecule.com.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a technique developed by Robert Bruce Merrifield, is a widely utilized method for constructing peptides by the sequential addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, commonly a resin smolecule.compeptide.combachem.compowdersystems.com. A key advantage of SPPS is the simplification of purification procedures, as excess reagents and soluble by-products can be readily removed by filtration and washing steps bachem.compowdersystems.comunpatti.ac.id.

The process generally begins with anchoring the C-terminal amino acid, which is tyrosine in the case of this compound, to the solid support powdersystems.com. To prevent unwanted side reactions during the coupling cycles, the α-amino group and any reactive functional groups on the amino acid side chains are protected with temporary protecting groups peptide.compowdersystems.com. The synthesis proceeds in cycles, each consisting of the removal of the Nα-protecting group from the terminal amino acid on the resin, followed by washing, and then coupling of the next protected amino acid (leucine) using a coupling reagent bachem.com. After coupling, further washing steps remove excess reagents bachem.com.

Solution-Phase Synthesis

Solution-phase synthesis, also known as Liquid-Phase Peptide Synthesis (LPPS), predates SPPS and involves carrying out the peptide coupling reactions in a homogeneous solution smolecule.comnih.gov. While SPPS offers advantages in purification for many peptides, solution-phase synthesis remains relevant, particularly for the synthesis of certain complex peptides or for large-scale manufacturing bachem.comnih.gov.

A characteristic of solution-phase synthesis is the necessity for purification steps after each individual coupling reaction to isolate the desired peptide intermediate from reagents and by-products that are also in solution unpatti.ac.id.

To facilitate the formation of the peptide bond in solution, the carboxyl group of the amino acid being added must be activated core.ac.ukamericanpeptidesociety.org. Carbodiimides are a prominent class of coupling reagents employed for this purpose smolecule.comamericanpeptidesociety.orgpeptide.com.

Various convenient protocols have been developed for the condensation of carboxylic acids with unprotected α-amino acids in solution. One described method involves the use of ethyl chloroformate and triethylamine (B128534) as activating agents to promote amide bond formation efficiently in a solution environment researchgate.net.

Use of Activating Agents (e.g., Carbodiimides)

Enzymatic Synthesis

Enzymatic synthesis provides an alternative route for peptide synthesis, leveraging the catalytic power of enzymes smolecule.com. This approach can often be conducted under milder reaction conditions compared to chemical synthesis smolecule.com.

Utilization of Specific Proteases or Peptidases

The enzymatic synthesis of peptides, including dipeptides like this compound, can be achieved through the action of specific proteases or peptidases smolecule.com. These enzymes are biological catalysts that can facilitate the formation of peptide bonds smolecule.comebi.ac.uk. While the primary function of proteases is the hydrolysis (cleavage) of peptide bonds, under carefully controlled conditions, such as high substrate concentrations or in non-aqueous or mixed-aqueous solvent systems, some proteases can catalyze the reverse reaction, favoring peptide bond formation uni-hannover.denih.gov.

Research has explored the application of enzymes for the synthesis of various peptides researchgate.net. The inherent specificity of certain enzymes, such as aminopeptidases which exhibit preferences for cleaving at particular amino acid residues, can potentially be exploited for the directed enzymatic synthesis of specific dipeptides like this compound .

Mild Reaction Conditions

Enzymatic synthesis is a method that can be employed to catalyze the formation of peptide bonds under mild conditions smolecule.com. Specific proteases or peptidases are utilized in this process smolecule.com. Chemical synthesis methods, such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis, can also be carried out under controlled conditions. SPPS involves the sequential addition of protected amino acids to a solid support, while solution-phase synthesis couples L-leucine and L-tyrosine in solution using activating agents like carbodiimides smolecule.com. Reaction conditions in chemical synthesis typically involve mild temperatures and anhydrous solvents to minimize side reactions .

Biotechnological Approaches

Biotechnological methods offer alternative routes for the production of amino acids and peptides, often considered environmentally friendly and potentially more efficient than traditional chemical synthesis nih.govsci-hub.sefoodsafety.institute. These approaches leverage biological systems or components, such as enzymes and microorganisms smolecule.comnih.govsci-hub.se.

Enzymatic synthesis, as mentioned earlier, falls under biotechnological approaches as it utilizes biocatalysts smolecule.comnih.gov. This method involves employing specific enzymes to facilitate the formation of the peptide bond smolecule.com.

Recombinant DNA Technology for Enzyme Expression

Recombinant DNA technology plays a significant role in biotechnological approaches to peptide synthesis, including potentially for compounds like this compound smolecule.comumich.edu. This technology can be used to express enzymes that catalyze the synthesis of this compound from its constituent amino acids smolecule.com. Recombinant DNA technology involves creating recombinant DNA molecules, often by cutting and re-combining genetic material using restriction enzymes and DNA ligase, and then inserting this modified DNA into a host organism for replication and expression umich.edunih.govthermofisher.com.

The use of recombinant DNA technology allows for the production of specific enzymes in larger quantities and potentially with improved properties for catalyzing peptide synthesis umich.eduthermofisher.com. This involves cloning the gene encoding the desired enzyme into an expression vector and introducing it into a suitable host organism, such as bacteria or yeast umich.eduthermofisher.com. The host organism then produces the enzyme based on the instructions in the recombinant DNA umich.eduthermofisher.com. This approach is recognized as an effective method for enhancing the production of proteins, peptides, and enzymes umich.edu.

Data related to specific yields or detailed reaction parameters for the synthesis of this compound using these methods were not extensively available in the provided search results. However, the principles of these methods are well-established in peptide synthesis.

Advanced Research Topics and Methodological Considerations

Structure-Activity Relationship (SAR) Studies of Leucyltyrosine and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its related compounds influences their biological activity. These studies aim to identify the key structural features responsible for observed effects and to guide the design of analogs with improved or altered properties.

Identifying Critical Structural Characteristics for Biological Activity

Identifying critical structural characteristics involves analyzing the relationship between specific parts of the molecule and its activity. For dipeptides like this compound, this can include the nature of the amino acid side chains (the isobutyl group of leucine (B10760876) and the p-hydroxyphenylmethyl group of tyrosine), the peptide bond itself, and the terminal amino and carboxyl groups. Studies on related peptides and their interactions with targets like proteases highlight the importance of specific residues and modifications. For instance, research on inhibitors of ClpP protease, some of which are peptide-based, demonstrates how modifications to amino acid side chains and the peptide backbone impact inhibitory potency and interaction with the active site. acs.org, walidhoury.com, researchgate.net The stereochemistry of amino acid residues can also play a significant role in the activity and stability of peptide-based compounds. acs.org, researchgate.net, researchgate.net

Elucidating Molecular Interactions

Understanding the molecular interactions between this compound or its analogs and their biological targets is a key aspect of SAR. This often involves techniques such as X-ray crystallography, molecular docking, and computational simulations to visualize and characterize binding events. Studies on peptide-based inhibitors binding to enzymes like ClpP protease have revealed specific interactions, including hydrogen bonds and hydrophobic contacts, between inhibitor residues and amino acids in the enzyme's active or binding sites. acs.org, walidhoury.com, researchgate.net, researchgate.net These studies help to explain the observed activity profiles and inform the design of compounds with enhanced binding affinity and selectivity.

Impact of Chemical Modifications on Activity and Selectivity

Chemical modifications to the this compound structure can significantly impact its activity and selectivity towards specific biological targets. These modifications can include alterations to the amino or carboxyl termini, changes to the side chains, or incorporation of non-natural amino acids or linkers. For example, studies on modified peptides and dipeptide mimetics as potential therapeutic agents demonstrate how such alterations can influence factors like potency, stability against enzymatic degradation, and membrane permeability. Research on organotin(IV) complexes with dipeptides, including this compound, shows that complex formation and the nature of the organotin moiety can affect antimicrobial activity. researchgate.net, researchgate.net, vdoc.pub, epdf.pub Similarly, modifications to tyrosine residues in other contexts have been shown to influence the anticancer activity of resulting analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to correlate structural descriptors of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds and to gain further insights into the structural requirements for activity. QSAR methods often utilize computational chemistry to calculate various molecular descriptors. google.com, google.com, researchgate.net, researchgate.net Studies applying QSAR to peptide-based compounds and their complexes have explored the role of parameters such as molecular connectivity indices, electronic properties (e.g., energy of lowest unoccupied molecular orbital), and dipole moment in determining biological activity, such as antimicrobial effects. researchgate.net

Computational and Quantum Chemical Studies

Computational and quantum chemical studies provide theoretical insights into the properties and behavior of this compound at the molecular level, complementing experimental SAR studies.

Intramolecular Vibrational Redistribution and Energy Transfer in Dipeptides

Intramolecular Vibrational Redistribution (IVR) and energy transfer are fundamental processes that describe how vibrational energy flows within a molecule. Computational and quantum chemical calculations have been applied to study IVR and energy transfer in dipeptides, including this compound (LeuTyr). researchgate.net, researchgate.net These studies often utilize methods to calculate anharmonic potentials and investigate the dynamics of energy flow between different vibrational modes, such as C-H, N-H, and O-H stretching modes. researchgate.net, researchgate.net Theoretical results suggest that IVR can occur on picosecond timescales in dipeptides. researchgate.net, researchgate.net These studies contribute to a deeper understanding of the energy landscape and dynamics of peptides, which can be relevant to processes like unimolecular dissociation. researchgate.net, researchgate.net, acs.org

Application of RRKM Theory to Photodissociation Processes

The Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to calculate the rates of unimolecular reactions. It is based on the assumption that intramolecular vibrational redistribution (IVR) is much faster than the unimolecular reaction, allowing for vibrational equilibrium before dissociation occurs researchgate.net. Studies investigating the photodissociation of dipeptides, including this compound, have applied RRKM theory to understand their fragmentation processes researchgate.netresearchgate.netacs.org.

Theoretical studies have calculated the IVR rates for dipeptides like Glycyltyrosine and this compound and their cation radicals researchgate.netresearchgate.net. These calculations suggest that IVR lifetimes for high-frequency modes (such as C-H, N-H, and O-H stretching modes) in both this compound molecules and their cation radicals are on the order of picoseconds to hundreds of picoseconds researchgate.netresearchgate.net. This provides theoretical support for the suitability of RRKM theory in investigating the photodissociation of dipeptides, as it indicates that IVR happens before dissociation researchgate.netresearchgate.net. Experimental measurements of microcanonical rate constants for this compound and Leucylthis compound have also been performed using time-resolved photodissociation (TRPD) acs.org. These experimental results, which show a correlation between peptide length and dissociation rate, are in good agreement with RRKM/QET calculations, further supporting the idea that internal energy is randomized in these peptides prior to dissociation acs.org.

Anharmonic Corrections in Quantum Chemical Calculations

Quantum chemical calculations are widely used to determine molecular properties, including vibrational frequencies ethz.ch. While the harmonic approximation simplifies these calculations, it may not always provide a reliable description, necessitating the inclusion of anharmonic effects ethz.ch. Anharmonic corrections are particularly important for quantitative studies and can be obtained through perturbative treatments researchgate.netmdpi.com.

Research on dipeptides, including this compound, has involved quantum chemical calculations that consider anharmonic corrections researchgate.net. These corrections can impact calculated properties such as geometries and vibrational frequencies researchgate.net. For instance, anharmonic corrections have been shown to improve the agreement between calculated and experimental relative intensities of transitions in vibrational spectra researchgate.net. While including anharmonic corrections can be computationally intensive, they are crucial for accurately simulating vibrational spectra and calculating thermodynamic properties, especially for smaller molecules ethz.chtu-braunschweig.de.

Molecular Docking and Interaction Confirmation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a larger macromolecule (receptor) . This method is valuable in drug discovery for identifying potential drug candidates and understanding molecular interactions at the atomic level nih.gov. Molecular docking studies can be followed by experimental confirmation of the predicted interactions nih.gov.

While general molecular docking principles are well-established researchgate.net, specific studies involving molecular docking of this compound to particular biological targets were not prominently found in the initial search results focused solely on "this compound" and "molecular docking". However, molecular docking is a standard technique applied to various peptides and molecules to understand their interactions with proteins, enzymes, and DNA researchgate.netresearchgate.netnih.gov. For example, molecular docking has been used to study the binding of other dipeptides or related compounds to targets like BSA or protein tyrosine phosphatase-1B nih.govresearchgate.net. The application of molecular docking to this compound would follow similar methodologies to predict its potential binding sites and affinities with target molecules based on its structure.

In Vitro and In Vivo Research Models

In vitro and in vivo models are essential tools for investigating the biological activities and physiological effects of chemical compounds, including dipeptides like this compound insphero.comnih.govfrontiersin.org.

Cellular Assays for Biological Activity

Cellular assays utilize cell cultures to assess the biological activity of compounds at the cellular level bioanalysis-zone.comcasss.org. These assays can measure various responses, such as cell proliferation, viability, signaling pathway activation, and cytotoxicity bioanalysis-zone.comnih.govsterlingpharmasolutions.com. Cell-based assays are widely used in drug development and research due to their efficiency and relevance to biological processes bioanalysis-zone.comcasss.org.

While the search results did not provide specific details on cellular assays conducted directly with this compound, the methodology of cellular assays is broadly applicable to studying the effects of dipeptides. For instance, cellular assays are used to measure the potency of biopharmaceuticals by assessing biochemical or physiological responses in cells casss.org. They are also employed to study the mechanisms of action of various compounds, including those that affect cell proliferation or induce cell death nih.govsterlingpharmasolutions.com. The development of cellular assays involves selecting appropriate cell lines, optimizing culture conditions, and choosing suitable detection methods based on the expected biological activity casss.orgsterlingpharmasolutions.com.

Animal Models for Physiological and Therapeutic Investigations

Animal models are crucial for studying the physiological effects, pharmacokinetics, and potential therapeutic applications of compounds in a complex biological system nih.govfrontiersin.orgmdpi.com. Various animal models, particularly rodents, are used to mimic human physiological and pathological conditions nih.govmdpi.com.

Although the search results did not detail specific animal studies using this compound, research on other dipeptides, such as L-carnosine, in animal models demonstrates the utility of this approach for investigating physiological effects like changes in blood pressure, blood glucose, and autonomic neurotransmission researchgate.net. Animal models are essential for understanding the in vivo mechanisms of action and evaluating the potential therapeutic efficacy of compounds before clinical trials nih.govfrontiersin.org. The selection of an appropriate animal model depends on the specific research question and the physiological or pathological process being investigated nih.govmdpi.com.

Ex Vivo Tissue and Biofluid Analysis

Ex vivo analysis involves studying tissues or biological fluids (biofluids) that have been removed from an organism nih.govre-place.benih.gov. This approach allows for detailed analysis of compound concentrations, metabolic profiles, and tissue responses outside the complex environment of a living organism nih.govnih.gov. Biofluids such as blood, urine, and saliva, as well as various tissues, can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy nih.govnih.govchemrxiv.org.

Research on metabolomics often involves the ex vivo analysis of biofluids and tissues to identify and quantify metabolites nih.govnih.gov. Techniques like rapid evaporative ionization mass spectrometry (REIMS) are used for the direct ex vivo analysis of biofluids with minimal sample preparation, providing metabolic fingerprints nih.govre-place.be. While specific ex vivo studies on this compound were not highlighted, the methodologies for analyzing dipeptides and other metabolites in tissues and biofluids ex vivo are well-established and applied in various research contexts, including studies on metabolic disorders researchgate.netnih.gov.

Metabolic Pathway Analysis and Engineering

Metabolic pathway analysis involves the study of interconnected biochemical reactions within living organisms. These pathways are crucial for cellular function, energy production, and the synthesis and degradation of biomolecules. Understanding how compounds like this compound interact with or are involved in these pathways is fundamental to elucidating their biological roles. Metabolic pathways are chains of chemical and enzymatic reactions that support life within a cell shimadzu.com. They involve a series of reactions with intermediates between reactants and products shimadzu.com. The regulation of critical metabolic pathways, such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) cycle, is essential for maintaining cellular homeostasis shimadzu.com.

Research suggests that Leucyl-Tyrosine may be involved in modulating metabolic pathways sci-hub.se.

Bioinformatics Tools and Databases for Pathway Reconstruction

Bioinformatics tools and databases play a crucial role in reconstructing and analyzing metabolic pathways. These resources enable researchers to map biochemical transformations, identify enzymes involved in reactions, and predict potential pathways. Web-accessible databases relevant to metabolic pathways and bioinformatics methods for constructing metabolic networks are available mdpi.com. These methods include graphs for substrate-enzyme-product transformation, stoichiometric analysis, and product retrosynthesis mdpi.com. A generalized algorithm for constructing biological pathway maps explains the workflow implemented in available bioinformatics tools mdpi.com. Over two dozen bioinformatic approaches for designing biological pathways and biochemical transformations exist, differing in their implementation algorithms mdpi.com. Tools like Pathway Tools bioinformatics software facilitate the development of organism-specific databases integrating genomes, metabolic pathways, and regulatory networks, as well as metabolic reconstruction and flux modeling sri.com. MetaboAnalyst is another web-based platform for comprehensive metabolomics data analysis, interpretation, and integration with other omics data, supporting metabolic pathway analysis and visualization metaboanalyst.caresearchgate.net. iPath is a web-based tool for visualizing and analyzing cellular pathways based on functional annotations like KEGG bio.tools.

While these tools and databases are widely used for metabolic pathway analysis, specific detailed applications involving the reconstruction or analysis of pathways directly involving this compound were not extensively detailed in the provided search results.

Understanding Cellular Processes and Disease Mechanisms

Understanding cellular processes and disease mechanisms often involves examining how metabolic alterations contribute to pathological states. Metabolic reprogramming is a common feature in various diseases, including cancer, where altered metabolic pathways sustain growth and proliferation frontiersin.orgmdpi.com. In neurodegenerative diseases, cellular processes such as protein aggregation, mitochondrial dysfunction, and neuroinflammation are implicated in pathogenesis researchgate.netnih.govmdpi.com.

Leucyl-Tyrosine has been mentioned in studies related to hepatic injury in zebrafish and its potential involvement in neurodegenerative diseases and acute brain disorders sci-hub.se. This suggests a potential link between this compound, cellular processes, and disease mechanisms in these contexts, although specific mechanisms were not elaborated upon in the search results.

Integration with Omics Data

The integration of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, is essential for a comprehensive understanding of complex biological processes and disease mechanisms nih.govnih.govfrontiersin.orgarxiv.orgscilifelab.se. This integrative approach allows researchers to explore the interplay of molecules across different biological layers and bridge the gap between genotype and phenotype nih.govscilifelab.se. Tools and methods have been developed for multi-omics data integration and interpretation, addressing challenges such as high dimensionality and heterogeneity nih.govarxiv.org.

While multi-omics data integration is a powerful approach in biological research, specific studies detailing the integration of omics data with the analysis of this compound were not prominently featured in the provided search results. Metabolomics profiling has been used to identify metabolic features, such as low blood tyrosine levels, in specific conditions, revealing disrupted metabolic pathways nih.gov. This highlights the potential of metabolomics, a component of omics data, in identifying altered metabolic profiles.

Targeting Metabolic Pathways for Therapeutic Development

Targeting deregulated metabolic pathways has emerged as a promising therapeutic strategy for various diseases, particularly cancer frontiersin.orgmdpi.comoncology-central.commdpi.comnih.gov. This approach aims to interfere with the altered metabolism of diseased cells to inhibit their growth or induce cell death frontiersin.orgmdpi.comoncology-central.com. Examples include targeting enzymes involved in glycolysis, glutaminolysis, and fatty acid metabolism mdpi.comnih.gov.

This compound has been explored in pharmaceutical research for creating inhibitors for various enzymes, particularly those implicated in cancer and metabolic diseases . Its selective targeting capabilities are considered crucial in designing new therapeutic agents . This indicates that this compound, or compounds derived from it, may hold potential in targeting specific metabolic pathways for therapeutic benefit.

Therapeutic and Diagnostic Research

Therapeutic and diagnostic research explores the potential of compounds for treating and identifying diseases. This involves investigating their biological activities, mechanisms of action, and potential applications in clinical settings.

This compound has been investigated for its biological activities. Studies have explored its anxiolytic-like effects and antidepressant-like effects in animal models . It has also been utilized in the context of targeted radionuclide therapy, where peptides containing motifs like this compound were used to label therapeutic agents for tumor growth inhibition in animal models . Additionally, this compound has been mentioned in the context of organotin complexes screened for biological activities, including antibacterial, antifungal, and cytotoxic activities researchgate.net. A patent also mentions this compound in relation to therapeutic and diagnostic methods based on notch proteins google.com.

Investigation in Neurodegenerative Diseases

Neurodegenerative diseases are characterized by the progressive degeneration of neurons, leading to impaired cognitive and motor functions mdpi.com. Research in this area focuses on understanding the underlying mechanisms and developing effective treatments researchgate.netmdpi.comfrontiersin.orgnih.govepnd.orgupenn.edu. Various factors contribute to neurodegeneration, including protein aggregation, mitochondrial dysfunction, oxidative stress, and neuroinflammation researchgate.netmdpi.com.

Potential Roles in Cancer Research (e.g., as Protease Modulators)

Research into peptides and their derivatives has explored their potential in cancer research, including their capacity to modulate protease activity. Proteases are enzymes that play crucial roles in various physiological and pathological processes, including tumor growth, invasion, and metastasis. mayo.edu Modulating the activity of specific proteases can be a strategy for therapeutic intervention in cancer. mayo.edu

While direct research specifically on this compound as a protease modulator in cancer is limited in the provided search results, studies on other peptides and protease inhibitors offer insights into this potential area. For instance, research on caseinolytic protease (ClpP), a serine protease, indicates its role in the viability, growth, and metastasis of certain cancer cells, suggesting that targeting ClpP with modulators could be a viable therapeutic option. acs.org Small modulators of ClpP activity, both activators and inhibitors, have shown the ability to impair oxidative phosphorylation in cancer cells and induce apoptosis. researchgate.net Another study highlights secretory leukocyte protease inhibitor (SLPI), a serine protease inhibitor, and its potential role in promoting the tumorigenic and metastatic potential of cancer cells, suggesting that the context and specific protease being modulated are critical. nih.gov

Peptides containing specific motifs have been explored in targeted radionuclide therapy for lung cancer, where they were used to label therapeutic agents and showed significant tumor growth inhibition in animal models. This indicates the potential for peptides, including those that could incorporate dipeptides like this compound, in developing targeted cancer treatments.

Applications in Drug Development and Discovery

Peptides, in general, are gaining popularity in clinical diagnosis and treatment due to their high selectivity and minimal side effects. nih.gov Over 80 peptide drugs have received global approval as of 2023, with over 200 more in clinical development for various conditions, including cancer and metabolic disorders. mdpi.com

This compound, as a dipeptide, represents a simple peptide structure that can be a starting point or a component in the design of more complex therapeutic peptides. In pharmaceutical research, compounds like this compound can be utilized in the creation of inhibitors for enzymes implicated in diseases, including cancer and metabolic disorders, due to their potential for selective targeting. Computational tools and artificial intelligence are increasingly being used in peptide drug discovery to optimize sequence, structure, and pharmacokinetics. mdpi.com

The process of drug development involves several stages, including target identification, drug screening, preclinical studies, and clinical trials. lexogen.com Peptides can be involved in various stages, from identifying potential drug targets by understanding disease mechanisms to serving as lead compounds or components of larger drug molecules. mdpi.comlexogen.com

Modulating Enzyme Activity as a Drug Target

Enzyme modulators are compounds that influence the activity of enzymes, which are essential for catalyzing biochemical reactions. patsnap.com These modulators can either enhance or inhibit enzyme activity, playing a vital role in regulating physiological pathways. patsnap.com Modulating enzyme activity is a key strategy in drug development. patsnap.com

Peptides can act as enzyme modulators. For example, exopeptidase inhibitors, a class of molecules that modulate enzyme activity by binding to the active sites of exopeptidases, are being explored for therapeutic applications, including in cancer and metabolic disorders. patsnap.com While this compound is a substrate for some peptidases, research could investigate its potential to modulate the activity of specific enzymes, either as an inhibitor or activator, or as a component of a larger peptide designed for enzyme modulation. The concept of substrate modulation, where an enzyme's activity is influenced by its substrate, is also a relevant area in enzyme analysis and therapeutic development. qeios.com

Specific examples of peptide-based enzyme modulation include studies on tissue transglutaminase (tTG), where peptides like benzyloxycarbonylleucyl-leucyl-tyrosine diazomethyl ketone have been used as cysteine proteinase inhibitors to study tTG degradation by calpain. nih.gov This highlights how peptides, even short ones, can be utilized as tools to understand and potentially modulate enzyme activity.

Ethical Considerations in Peptide-Based Medical Research

Medical research involving human participants, including research on peptide-based therapies, is governed by strict ethical principles and regulatory guidelines to ensure the safety, well-being, and rights of participants. jocpr.comjocpr.comukri.orgnih.govnews-medical.netrevistamedicinamilitara.ro

Principles for Research Involving Human Participants

Several core ethical principles underpin research involving human participants. These include:

Maximizing benefits and minimizing risks: Research should aim to provide benefits to individuals and society while minimizing potential risks and harm to participants. ukri.orgnih.gov A thorough risk-benefit assessment is crucial before conducting any study. jocpr.comnih.govnews-medical.net

Respect for persons: This principle emphasizes respecting the dignity, autonomy, and rights of individuals. ukri.orgnih.gov This includes protecting the privacy and confidentiality of participant information. nih.govwma.nettenk.fi

Justice: Research should be conducted fairly, ensuring that the benefits and burdens of research are distributed equitably among potential participants. nih.govnews-medical.netnih.gov Patient selection should be based solely on scientific purpose, avoiding bias. news-medical.net

Voluntary and informed participation: Participation in research should be voluntary, and potential participants must be adequately informed about the research's aims, methods, anticipated benefits, potential risks, and their rights before giving consent. jocpr.comjocpr.comukri.orgnih.govnews-medical.netwma.nettenk.fi Informed consent is a cornerstone of ethical clinical trials.

Integrity and transparency: Research should be conducted with integrity and transparency, avoiding misconduct such as data fabrication or falsification. ukri.orgrevistamedicinamilitara.ronih.gov

These principles are reflected in international guidelines such as the World Medical Association's Declaration of Helsinki and national regulations. nih.govwma.net

Clinical Trial Design and Ethical Guidelines

Clinical trials are essential for evaluating the safety and efficacy of new drugs, including peptide therapeutics. The design and conduct of clinical trials are subject to rigorous ethical guidelines and regulatory oversight. jocpr.comjocpr.comnews-medical.netrevistamedicinamilitara.ro

Key ethical considerations in clinical trial design and conduct include:

Ethical approval: Before a clinical trial can commence, the study protocol must be reviewed and approved by an independent ethics committee or Institutional Review Board (IRB). news-medical.netrevistamedicinamilitara.ro This review ensures that the study meets ethical standards and that risks to participants are minimized.

Protocol design and risk assessment: A well-designed protocol clearly outlines study objectives, procedures, and safety monitoring plans. A thorough risk assessment is conducted to identify potential risks and measures to mitigate them. news-medical.net

Informed consent process: A robust informed consent process is critical, ensuring participants fully understand the study before agreeing to participate. jocpr.comjocpr.comnews-medical.netwma.nettenk.fi

Safety monitoring: Continuous monitoring of participant safety is essential, often overseen by an independent Data Monitoring Committee (DMC). revistamedicinamilitara.ro

Data integrity: Maintaining accurate and complete data is crucial for the validity of trial results. revistamedicinamilitara.ro

Regulatory compliance: Clinical trials must comply with relevant national and international regulations, such as those outlined by the FDA and EMA for peptide drug products. mdpi.comjocpr.comraps.org These guidelines address aspects like clinical pharmacology, immunogenicity assessment, and labeling considerations. raps.org

Vulnerable populations: Special precautions must be taken when research involves vulnerable populations to ensure their rights and welfare are protected. revistamedicinamilitara.ronih.gov

Ethical considerations in peptide drug development also extend to issues of access and affordability of new therapies. jocpr.com Balancing the costs of development with the need for equitable access is an ethical challenge. jocpr.com

Q & A

Q. What ethical frameworks apply to in vivo studies involving this compound?

- Methodological Answer :

- IACUC protocols : Justify animal use (3Rs: Replacement, Reduction, Refinement).

- Data transparency : Report negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.